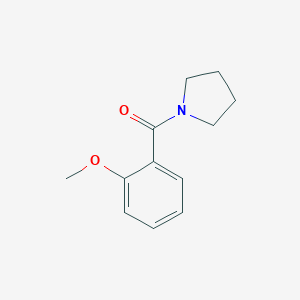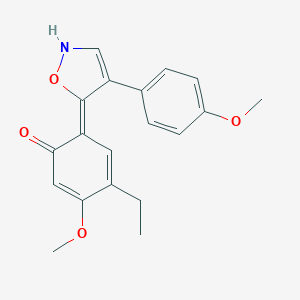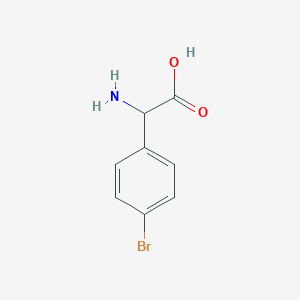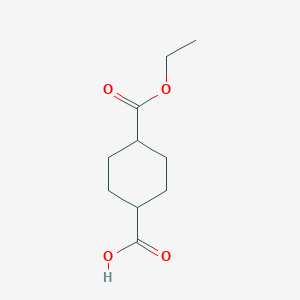![molecular formula C17H26FNO B182406 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol CAS No. 106080-66-4](/img/structure/B182406.png)
1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a CB1 receptor antagonist and is known to have an impact on the endocannabinoid system.
Mécanisme D'action
The mechanism of action of 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol is primarily related to its impact on the endocannabinoid system. This compound acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This receptor is involved in the regulation of appetite, metabolism, and addiction, among other things.
Biochemical and Physiological Effects:
Studies have shown that 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol has a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, as well as improve insulin sensitivity and glucose tolerance. This compound has also been shown to decrease drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol in lab experiments is its specificity for the CB1 receptor. This compound is highly selective and does not interact with other receptors in the endocannabinoid system. However, the limitations of this compound include its relatively short half-life and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research involving 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol. Some possible areas of focus include its use as a treatment for metabolic disorders, its impact on the gut microbiome, and its potential as a therapeutic agent for addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol involves the reaction of cyclobutyl methyl ketone with 4-fluorophenylmagnesium bromide, followed by the addition of ethylamine and the reduction of the resulting imine with sodium borohydride. This process results in the formation of the desired compound.
Applications De Recherche Scientifique
The scientific research applications of 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol are vast. This compound has been studied extensively for its potential use as a therapeutic agent for a variety of conditions. It has been shown to have potential applications in the treatment of obesity, metabolic disorders, and addiction.
Propriétés
Numéro CAS |
106080-66-4 |
|---|---|
Nom du produit |
1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol |
Formule moléculaire |
C17H26FNO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol |
InChI |
InChI=1S/C17H26FNO/c1-3-16(20,4-2)12-15(19)17(10-5-11-17)13-6-8-14(18)9-7-13/h6-9,15,20H,3-5,10-12,19H2,1-2H3 |
Clé InChI |
XQJFVETZOZGLHG-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC(C1(CCC1)C2=CC=C(C=C2)F)N)O |
SMILES canonique |
CCC(CC)(CC(C1(CCC1)C2=CC=C(C=C2)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

